(+)-Piresil-4-O-beta-D-glucopyraside
Overview
Description
(+)-Piresil-4-O-beta-D-glucopyraside is a chemical compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond
Mechanism of Action
Target of Action
Pinoresinol 4-O-beta-D-glucopyranoside (PG) primarily targets α-glucosidase and α-amylase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.
Mode of Action
PG inhibits the action of α-glucosidase and α-amylase, thereby reducing the breakdown of carbohydrates into glucose . This inhibition results in a decrease in postprandial hyperglycemia, which is beneficial for managing diabetes.
Biochemical Pathways
By inhibiting α-glucosidase and α-amylase, PG affects the carbohydrate metabolism pathway . The downstream effect of this inhibition is a reduction in glucose absorption, leading to lower blood glucose levels.
Result of Action
The inhibition of α-glucosidase and α-amylase by PG leads to a significant decrease in serum glucose levels . Additionally, PG has been shown to exhibit antioxidant activity, which can help combat oxidative stress . It also exhibits hepatoprotective activity, indicating its potential to protect the liver from damage .
Biochemical Analysis
Biochemical Properties
Pinoresinol 4-O-beta-D-glucopyranoside plays a crucial role in biochemical reactions, particularly due to its antioxidant properties. It interacts with various enzymes and proteins, including cAMP phosphodiesterase, which it inhibits, leading to increased levels of cAMP within cells . This interaction is significant as cAMP is a key secondary messenger involved in numerous cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.
Cellular Effects
Pinoresinol 4-O-beta-D-glucopyranoside influences various types of cells and cellular processes. It has been shown to exert protective effects on cardiovascular cells by reducing oxidative stress and lowering blood pressure . Additionally, it impacts cell signaling pathways by modulating the levels of cAMP, which in turn affects gene expression and cellular metabolism. This compound’s ability to inhibit cAMP phosphodiesterase results in prolonged cAMP signaling, which can influence various cellular functions.
Molecular Mechanism
The molecular mechanism of Pinoresinol 4-O-beta-D-glucopyranoside involves its binding interactions with cAMP phosphodiesterase, leading to the inhibition of this enzyme . By inhibiting cAMP phosphodiesterase, Pinoresinol 4-O-beta-D-glucopyranoside increases intracellular cAMP levels, which can activate protein kinase A (PKA) and subsequently alter gene expression. This cascade of events can result in various physiological effects, including antioxidant and antihypertensive activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pinoresinol 4-O-beta-D-glucopyranoside have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions . Long-term studies have shown that Pinoresinol 4-O-beta-D-glucopyranoside can maintain its biological activity, including its antioxidant and blood pressure-reducing effects, over time in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Pinoresinol 4-O-beta-D-glucopyranoside vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant activity and blood pressure reduction . At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks.
Metabolic Pathways
Pinoresinol 4-O-beta-D-glucopyranoside is involved in several metabolic pathways. It interacts with enzymes such as cAMP phosphodiesterase, influencing the levels of cAMP and subsequently affecting metabolic flux . The compound’s impact on cAMP levels can alter the metabolism of glycogen, sugars, and lipids, highlighting its role in metabolic regulation.
Transport and Distribution
Within cells and tissues, Pinoresinol 4-O-beta-D-glucopyranoside is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for elucidating the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Pinoresinol 4-O-beta-D-glucopyranoside’s subcellular localization is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Piresil-4-O-beta-D-glucopyraside typically involves the glycosylation of a suitable aglycone with a sugar donor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosidic bond formation. The choice of solvent, temperature, and reaction time can significantly affect the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of microbial or enzymatic systems to catalyze the glycosylation process. These methods are often preferred due to their specificity, efficiency, and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(+)-Piresil-4-O-beta-D-glucopyraside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups attached to the glycoside, potentially altering its properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(+)-Piresil-4-O-beta-D-glucopyraside has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various glycoside-based products, including pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (+)-Piresil-4-O-beta-D-glucopyraside include other glycosides such as:
Salicin: Known for its anti-inflammatory properties.
Amygdalin: Studied for its potential anticancer effects.
Stevioside: Used as a natural sweetener with potential health benefits.
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and the specific biological activities it exhibits
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20+,21+,22-,23+,24+,25+,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJNETOQFQXTLI-WMYFGKAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.